molecular formula C21H24N2O2 B455663 1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE

Cat. No.: B455663
M. Wt: 336.4g/mol
InChI Key: KQCQEDQQQAKBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology

Preparation Methods

The synthesis of 1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid, toluene, and various alkylating agents . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

1-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which may lead to distinct biological activities and applications.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4g/mol

IUPAC Name

1-(3-methoxy-4-propan-2-yloxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C21H24N2O2/c1-13(2)25-18-9-8-14(12-19(18)24-3)20-21-16(10-11-22-20)15-6-4-5-7-17(15)23-21/h4-9,12-13,20,22-23H,10-11H2,1-3H3

InChI Key

KQCQEDQQQAKBDX-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OC

Origin of Product

United States

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